![molecular formula C13H18ClN3O5 B3989327 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoic acid;hydrochloride](/img/structure/B3989327.png)
4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoic acid;hydrochloride
描述
4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoic acid;hydrochloride is a chemical compound with a complex structure that includes a piperazine ring, a hydroxyethyl group, and a nitrobenzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoic acid;hydrochloride typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The hydroxyethyl group is then introduced through a reaction with ethylene oxide or a similar reagent. The nitrobenzoic acid moiety is usually added through a nitration reaction, where a benzene ring is treated with nitric acid and sulfuric acid to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the production process.
化学反应分析
Types of Reactions
4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a metal catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the hydroxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Formation of 4-[4-(2-carboxyethyl)piperazin-1-yl]-3-nitrobenzoic acid.
Reduction: Formation of 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-aminobenzoic acid.
Substitution: Formation of various substituted piperazine derivatives.
科学研究应用
4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoic acid;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The hydroxyethyl group may enhance its solubility and bioavailability, while the nitro group can participate in redox reactions, contributing to its biological activity .
相似化合物的比较
Similar Compounds
2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonic acid (HEPES): A widely used biological buffer with similar structural features.
4-[4-(2-hydroxyethyl)piperazin-1-yl]carbonylbenzeneboronic acid: Another compound with a piperazine ring and hydroxyethyl group, used in biochemical research.
Uniqueness
4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoic acid;hydrochloride is unique due to the presence of the nitrobenzoic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.
属性
IUPAC Name |
4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5.ClH/c17-8-7-14-3-5-15(6-4-14)11-2-1-10(13(18)19)9-12(11)16(20)21;/h1-2,9,17H,3-8H2,(H,18,19);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRDLEWDSBXQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


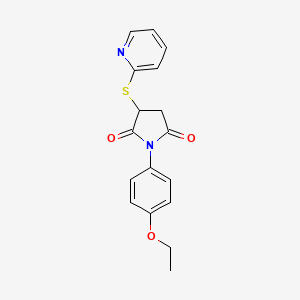
![N-{4-acetyl-5-[4-(benzyloxy)-3-methoxyphenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B3989259.png)
![(2-Hydroxyphenyl)-[4-(2-nitrophenyl)piperazin-1-yl]methanethione](/img/structure/B3989260.png)
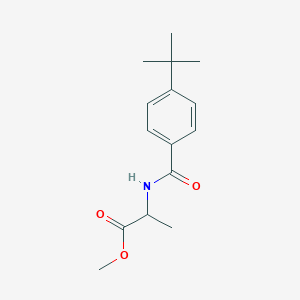
![ETHYL 2-({2-[(5-BENZYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B3989270.png)
![N-[2-(1-adamantyl)ethyl]-1-adamantanecarboxamide](/img/structure/B3989278.png)
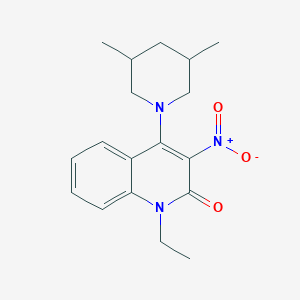
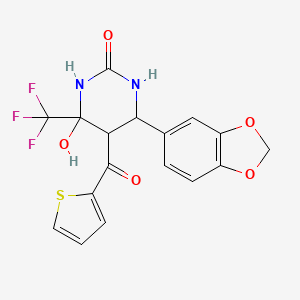
![1-[[[3-[3-(Azepan-1-yl)-2-hydroxypropoxy]phenyl]methylamino]methyl]cyclohexan-1-ol](/img/structure/B3989286.png)

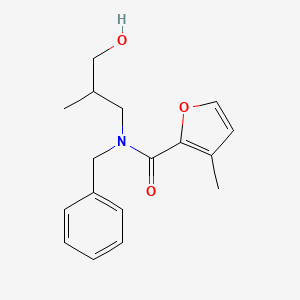
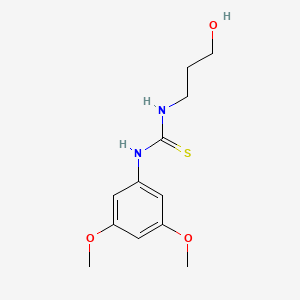
![3'-(3-chlorophenyl)-5'-methyl-1-(1-piperidinylmethyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B3989329.png)

